![molecular formula C9H18N2O3 B1432516 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide CAS No. 1267877-81-5](/img/structure/B1432516.png)
2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide
説明
2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is 1S/C9H18N2O3/c1-8(12)9(13)10-2-3-11-4-6-14-7-5-11/h8,12H,2-7H2,1H3,(H,10,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Antiviral Activity
Scientific Field
Pharmacology and Virology
Summary of Application
Indole derivatives, such as “2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide”, have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Methods of Application
The compounds are typically synthesized and then tested in vitro for their efficacy against specific viruses. The inhibitory activity is measured using IC50 values, which indicate the concentration of the compound required to inhibit viral activity by 50%.
Results
For instance, certain indole derivatives have demonstrated IC50 values of 7.53 µmol/L against influenza A, indicating a significant antiviral effect .
Anti-inflammatory Activity
Scientific Field
Immunology and Pharmacology
Summary of Application
Indole derivatives are also explored for their anti-inflammatory effects. They can modulate the inflammatory response in various disease models.
Methods of Application
These compounds are tested in both in vitro and in vivo settings, often using animal models to assess the reduction in inflammatory markers and symptoms.
Results
The outcomes include decreased levels of pro-inflammatory cytokines and improved symptoms in disease models, showcasing the potential therapeutic benefits of these compounds .
Anticancer Activity
Scientific Field
Oncology
Summary of Application
“2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide” and related indole derivatives have been investigated for their anticancer properties. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation.
Methods of Application
The compounds are tested on various cancer cell lines to determine their cytotoxic effects. Techniques like MTT assays are used to measure cell viability.
Results
Some derivatives have shown promising results in selectively targeting cancer cells while sparing healthy cells, although specific data on “2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide” is not detailed in the available literature .
Antioxidant Activity
Scientific Field
Biochemistry
Summary of Application
The antioxidant potential of indole derivatives is another area of interest. These compounds can neutralize free radicals and reduce oxidative stress.
Methods of Application
Standard assays like DPPH and ABTS are used to evaluate the antioxidant capacity of these compounds.
Results
Indole derivatives have demonstrated varying degrees of antioxidant activity, contributing to their potential as therapeutic agents .
Antimicrobial Activity
Scientific Field
Microbiology
Summary of Application
The antimicrobial effects of indole derivatives against bacteria and fungi have been studied. They may disrupt microbial cell walls or interfere with essential biological processes.
Methods of Application
The compounds are subjected to assays that measure their ability to inhibit the growth of microorganisms, such as disk diffusion and MIC determination.
Results
Certain derivatives have shown effectiveness against a range of pathogenic microbes, suggesting their use in treating infections .
Antidiabetic Activity
Scientific Field
Endocrinology
Summary of Application
Research into the antidiabetic effects of indole derivatives includes their potential to regulate blood glucose levels and improve insulin sensitivity.
Methods of Application
These effects are typically studied using diabetic animal models, where the compounds are administered, and their impact on blood glucose and insulin levels is monitored.
Results
Some studies report improved glycemic control and insulin response, indicating the potential of indole derivatives in diabetes management .
Protein Binding Affinity
Scientific Field
Biochemistry and Molecular Biology
Summary of Application
This compound may be used to study protein-ligand interactions, which are crucial for understanding cellular processes and drug design.
Methods of Application
Protein–ligand binding affinity is often evaluated using empirical scoring functions like ChemScore, which predict the strength of the interaction .
Results
Such studies can lead to the identification of potential drug candidates or the elucidation of biological pathways.
Herbicide Development
Scientific Field
Agricultural Chemistry
Summary of Application
Indole derivatives, including “2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide”, can be investigated for their herbicidal properties to manage weeds in agriculture.
Methods of Application
These molecules are clustered and tested to retain at least one typical molecule of each class of herbicides .
Results
The effectiveness of these compounds as herbicides could lead to the development of new agricultural chemicals.
Pharmaceutical Testing
Scientific Field
Pharmacology
Summary of Application
The compound is available for purchase as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in drug development processes .
Methods of Application
It is used in various assays to determine the pharmacokinetics, pharmacodynamics, and safety profile of new drugs.
Results
The use of such reference standards is essential for the validation of experimental data and regulatory submissions.
Chemical Property Analysis
Scientific Field
Chemistry
Summary of Application
Detailed chemical property analysis of this compound, including its melting point, boiling point, and density, is crucial for its application in various scientific fields .
Methods of Application
Standard laboratory techniques are used to determine these physical and chemical properties.
Results
The data obtained is vital for the synthesis, storage, and handling of the compound in research and industrial settings.
Cold-Chain Storage
Scientific Field
Logistics and Supply Chain Management
Summary of Application
“2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide” may require cold-chain storage to maintain its stability and efficacy, which is important for its use in sensitive applications .
Safety And Hazards
特性
IUPAC Name |
2-hydroxy-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-8(12)9(13)10-2-3-11-4-6-14-7-5-11/h8,12H,2-7H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBZUXDBBSKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




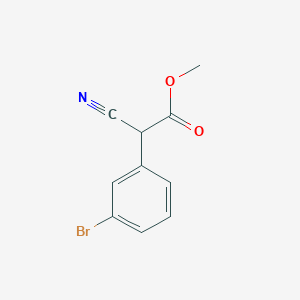
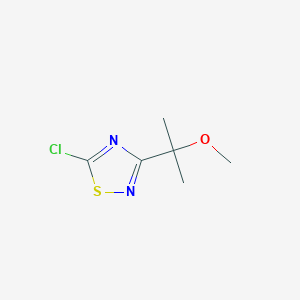
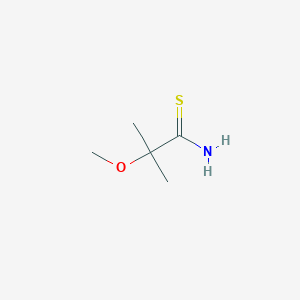
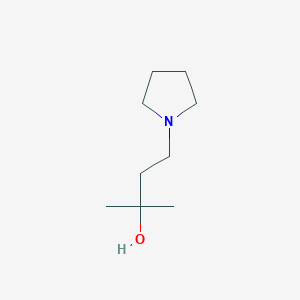
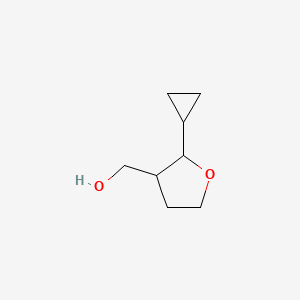
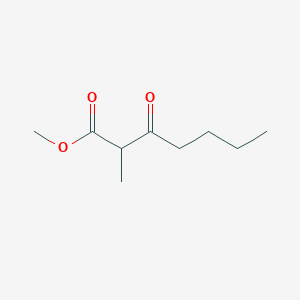
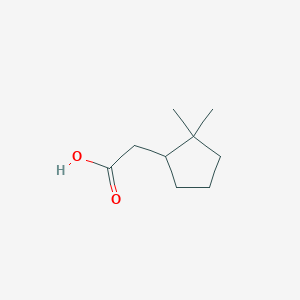
![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
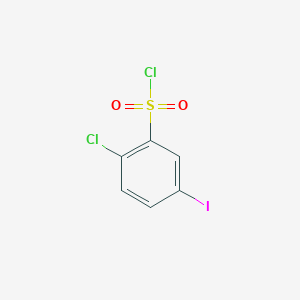
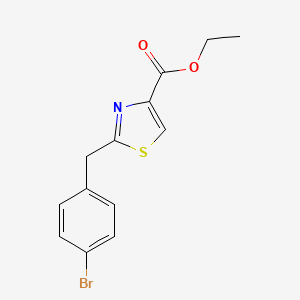
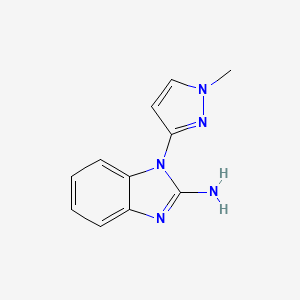
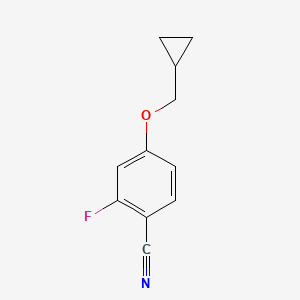
![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)